molecular formula C24H16O3 B14526504 3-(2-Hydroxyphenyl)-3-phenylnaphtho[2,3-c]furan-1(3H)-one CAS No. 62512-08-7

3-(2-Hydroxyphenyl)-3-phenylnaphtho[2,3-c]furan-1(3H)-one

Cat. No.: B14526504
CAS No.: 62512-08-7
M. Wt: 352.4 g/mol
InChI Key: UQSJOWIKWPOVEY-UHFFFAOYSA-N
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Description

3-(2-Hydroxyphenyl)-3-phenylnaphtho[2,3-c]furan-1(3H)-one is a complex organic compound that belongs to the class of naphthofurans This compound is characterized by its unique structure, which includes a naphthofuran core with hydroxyphenyl and phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyphenyl)-3-phenylnaphtho[2,3-c]furan-1(3H)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of a naphthaldehyde derivative, followed by cyclization with a phenyl-substituted compound under acidic or basic conditions to form the naphthofuran core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Catalysts such as gold, silver, rhodium, or palladium salts can be employed to facilitate the cyclization process . The choice of catalyst and reaction conditions can significantly impact the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyphenyl)-3-phenylnaphtho[2,3-c]furan-1(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furanones or quinones, while substitution reactions can introduce various functional groups to the aromatic rings .

Scientific Research Applications

3-(2-Hydroxyphenyl)-3-phenylnaphtho[2,3-c]furan-1(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-(2-Hydroxyphenyl)-3-phenylnaphtho[2,3-c]furan-1(3H)-one exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Hydroxyphenyl)-3-phenylnaphtho[2,3-c]furan-1(3H)-one is unique due to its specific combination of hydroxyphenyl and phenyl substituents on the naphthofuran core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

CAS No.

62512-08-7

Molecular Formula

C24H16O3

Molecular Weight

352.4 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-3-phenylbenzo[f][2]benzofuran-1-one

InChI

InChI=1S/C24H16O3/c25-22-13-7-6-12-20(22)24(18-10-2-1-3-11-18)21-15-17-9-5-4-8-16(17)14-19(21)23(26)27-24/h1-15,25H

InChI Key

UQSJOWIKWPOVEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC4=CC=CC=C4C=C3C(=O)O2)C5=CC=CC=C5O

Origin of Product

United States

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